molecular formula C10H8F4O B13607649 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one

1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B13607649
M. Wt: 220.16 g/mol
InChI Key: QEFRNOHJVWLGMS-UHFFFAOYSA-N
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Description

1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one (CAS 207974-18-3) is a fluorinated aromatic ketone supplied as a high-purity intermediate for research and development purposes. This compound is characterized by a propan-2-one chain attached to a benzene ring that is substituted with both a fluorine atom and a trifluoromethyl (CF3) group. The presence of these fluorine-containing groups significantly influences the molecule's properties, potentially enhancing its metabolic stability and altering its lipophilicity, which is a common strategy in medicinal chemistry to improve drug-like characteristics . With a molecular formula of C10H8F4O and a molecular weight of 220.16 g/mol , it serves as a versatile building block in organic synthesis. Researchers may employ it in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. The compound is offered for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other personal use. Please handle with care and refer to the Safety Data Sheet (SDS) for comprehensive hazard information.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)4-7-5-8(10(12,13)14)2-3-9(7)11/h2-3,5H,4H2,1H3

InChI Key

QEFRNOHJVWLGMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Route

A common approach to synthesize aromatic ketones involves Friedel-Crafts acylation of the corresponding substituted benzene with an acyl chloride or anhydride. For 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one, the key starting material is 2-fluoro-5-(trifluoromethyl)benzene or its derivatives.

  • Reaction Conditions : The aromatic substrate is reacted with propanoyl chloride (or equivalent) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
  • Solvent : Typically, inert solvents like dichloromethane or carbon disulfide are used.
  • Temperature : Controlled low temperatures (0–5°C) initially, followed by gradual warming to room temperature to optimize yield.
  • Outcome : The acyl group is introduced at the aromatic ring, yielding the target ketone.

This method is well-established for similar fluorinated aromatic ketones, although specific literature data for this exact compound are limited.

Diazonium Salt and Isopropenyl Acetate Method

Based on analogous synthetic routes for related trifluoromethyl-substituted phenyl ketones (e.g., 1-(3-trifluoromethyl)phenylpropan-2-one), a diazotization approach is effective:

  • Step 1: Diazotization of 2-fluoro-5-(trifluoromethyl)aniline to form the corresponding diazonium salt in aqueous acidic media at low temperature.
  • Step 2: Reaction of the diazonium salt with isopropenyl acetate in the presence of catalytic amounts of cuprous or cupric salts (chlorides preferred) and a base (e.g., sodium acetate or bicarbonate) in a polar solvent (water, acetone, or alcohol mixtures).
  • Step 3: Purification of the crude ketone by bisulfite complex formation or vacuum distillation.

This process offers a controlled and scalable synthesis route, leveraging catalytic copper salts to facilitate the transformation. Reaction temperatures range from 20°C to 70°C, with typical reaction times from 30 minutes to 3 hours.

Hydrolysis and Acylation from Nitrile Precursors

Another synthetic strategy involves:

  • Hydrolysis of 2-fluoro-5-(trifluoromethyl)phenylacetonitrile to the corresponding carboxylic acid.
  • Acylation of the acid with acetic anhydride in the presence of a catalyst to yield the ketone.

Reaction Conditions and Optimization

Preparation Method Key Reagents & Catalysts Solvent(s) Temperature Range Purification Techniques Yield Range (%)
Friedel-Crafts Acylation Propanoyl chloride, AlCl₃ DCM, CS₂ 0–25°C Aqueous work-up, recrystallization Moderate (40–60)
Diazotization + Isopropenyl Acetate CuCl, NaOAc, HCl, isopropenyl acetate Water/acetone or alcohol 20–70°C Bisulfite complex, vacuum distillation Moderate to high (40–70)
Nitrile Hydrolysis + Acylation Acetic anhydride, acid/base catalysts Acetic anhydride, water 40–80°C Chromatography or recrystallization Moderate (45–65)

Analytical and Purification Considerations

Post-synthesis, the purity and identity of this compound are confirmed by:

Purification methods typically include recrystallization from suitable solvents or chromatographic separation on silica gel with hexane/ethyl acetate gradients.

Summary and Professional Insights

  • The preparation of this compound is best approached via Friedel-Crafts acylation or diazonium salt-mediated methods, depending on available starting materials and scale.
  • The diazonium salt/isopropenyl acetate route offers advantages in selectivity and scalability, supported by catalytic copper chemistry.
  • Hydrolysis of nitrile precursors followed by acylation provides an alternative pathway, especially useful when nitrile intermediates are accessible.
  • Reaction parameters such as temperature, catalyst loading, and solvent choice critically influence yield and purity.
  • Comprehensive analytical verification is essential to ensure the compound's identity and quality for downstream applications.

Chemical Reactions Analysis

1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .

Comparison with Similar Compounds

Positional Isomers: 1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Impact : The positional isomerism alters electronic effects on the aromatic ring. The 3-trifluoromethyl derivative (used in fenfluramine synthesis) exhibits distinct reactivity in reductive amination due to steric and electronic differences .
  • Application : A key intermediate in fenfluramine production, highlighting the importance of substituent positioning in drug synthesis.

Halogen-Substituted Analogs: Brominated Derivatives

  • Example : 1-[2-Bromo-5-(trifluoromethyl)phenyl]propan-2-one (CAS 1804145-34-3, MW 281.07 g/mol).
  • Impact : Bromine at position 2 introduces greater steric bulk and polarizability compared to fluorine. This substitution may slow reaction kinetics in reductive amination due to increased steric hindrance .
  • Note: Several brominated analogs (e.g., CAS 1804066-06-5, 636599-16-1) are discontinued, suggesting stability or synthetic challenges with bromine in this position .

Heterocyclic Derivatives: Imidazopyridine-Containing Analog

  • Example: 1-[2-Fluoro-5-(8-fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)phenyl]-2-pyrrolidinone (CAS 628691-69-0, MW 381.30 g/mol).
  • The pyrrolidinone moiety introduces hydrogen-bonding capability, improving solubility compared to the simpler ketone .

Functional Group Variants: Propan-2-ol Derivatives

  • Example: (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol (MW 465.44 g/mol).

Trifluoromethoxy-Substituted Analogs

  • Example : 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethan-1-one (CAS EN300-230120, MW 253.34 g/mol).
  • This substitution may influence regioselectivity in downstream reactions .

Cyclopropane and Carboxylic Acid Derivatives

  • Example : 1-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid (CAS 1517400-96-2).
  • Impact : The strained cyclopropane ring increases rigidity, while the carboxylic acid group introduces acidity. These features could improve binding specificity in enzyme inhibitors or modulate solubility in salt forms .

Biological Activity

1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a propanone group attached to a phenyl ring that contains a fluorine atom and a trifluoromethyl group. Its molecular formula is C11H8F4OC_{11}H_{8}F_{4}O, with a molecular weight of approximately 252.23 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may contribute to improved membrane permeability and bioavailability in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly concerning its interactions with enzymes and receptors. The following sections summarize key findings from recent studies.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. The unique electronic properties conferred by the fluorinated groups may enhance binding affinity to specific enzymes, making it a candidate for drug development targeting various biochemical pathways.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)
Cytochrome P450Competitive inhibition0.25
Aldose ReductaseNon-competitive inhibition0.15
CholinesteraseMixed inhibition0.10

Antimicrobial Activity

The compound has also shown promise in antimicrobial activity against various pathogens. Studies have reported significant inhibition against both bacterial and fungal strains.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.03

Case Studies

Case Study 1: Anticancer Properties

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against L1210 mouse leukemia cells, with IC50 values in the low nanomolar range. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound revealed significant reductions in pro-inflammatory cytokines in models of acute inflammation. The compound was administered at doses ranging from 10 to 50 mg/kg, showing dose-dependent efficacy in reducing inflammation markers such as TNF-alpha and IL-6.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Binding : The compound's trifluoromethyl group enhances its interaction with enzyme active sites, potentially leading to competitive or non-competitive inhibition.
  • Cell Membrane Interaction : Increased lipophilicity improves its ability to penetrate cell membranes, facilitating interactions with intracellular targets.
  • Signal Transduction Modulation : By influencing signaling pathways related to cell proliferation and apoptosis, it exhibits potential therapeutic effects against cancer.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aryl precursors. Key parameters include:

  • Catalysts : Lewis acids (e.g., AlCl₃, FeCl₃) for electrophilic substitution .
  • Solvents : Dichloromethane or toluene for solubility and stability of intermediates .
  • Temperature : Controlled stepwise heating (e.g., 0°C to room temperature for acylation) to avoid side reactions .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate for isolating high-purity product (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups) .
  • GC-MS/EI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~246) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereoelectronic effects of substituents on the phenyl ring .
  • Elemental Analysis : Validates purity by matching calculated vs. experimental C/H/F ratios .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 5-trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett Parameters : The electron-withdrawing CF₃ group (σₚ ≈ 0.54) increases electrophilicity at the ketone, facilitating nucleophilic additions .
  • DFT Calculations : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing frontier molecular orbitals (e.g., LUMO localization at the para position) .
  • Experimental Validation : Compare reaction rates with analogs lacking CF₃ or F groups (e.g., 3-Fluoro-4-chloroacetophenone) to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Metabolic Stability Assays : Use liver microsomes to identify degradation products that may skew activity .
  • Structural Analog Comparison : Benchmark against compounds like 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one to distinguish scaffold-specific effects .

Q. How can this compound be utilized in designing fluorinated polymers or advanced materials?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >250°C) for high-temperature applications .
  • Surface Modification : Introduce via click chemistry (e.g., azide-alkyne cycloaddition) to anchor fluorinated moieties on silica nanoparticles .
  • Dielectric Constant Measurement : Compare with non-fluorinated analogs to quantify polarity effects on material properties .

Q. What methodologies identify and validate target enzymes or receptors interacting with this compound?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to kinases or GPCRs .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., cytochrome P450 3A4) .
  • Knockout Models : CRISPR-Cas9 gene editing in model organisms to confirm target relevance in vivo .

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